molecular formula C22H22FN3O3 B10999220 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

Cat. No.: B10999220
M. Wt: 395.4 g/mol
InChI Key: JIMFEOVWNIKVJF-UHFFFAOYSA-N
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is a complex organic compound that features a unique structure combining a fluorinated indole derivative with a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

    Amide Formation: The final step involves forming the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted through nucleophilic aromatic substitution (SNAr) reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced amide derivatives

    Substitution: Substituted fluorine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated indole core can be particularly useful in probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole core can bind to active sites, altering the function of the target protein. The methoxyphenyl group may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the indole core but lacks the methoxyphenyl and butanamide groups.

    N-(2-methoxyphenyl)-4-oxobutanamide: Contains the methoxyphenyl and butanamide moieties but lacks the indole core.

Uniqueness

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide is unique due to the combination of its fluorinated indole core and methoxyphenyl-butanamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(2-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C22H22FN3O3/c1-29-20-5-3-2-4-19(20)25-21(27)8-9-22(28)26-11-10-18-16(13-26)15-12-14(23)6-7-17(15)24-18/h2-7,12,24H,8-11,13H2,1H3,(H,25,27)

InChI Key

JIMFEOVWNIKVJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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